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This technical guide provides a comprehensive overview of the structure-activity relationship
(SAR) of Elabela (ELA), also known as Apela or Toddler, a recently discovered endogenous
ligand for the apelin receptor (APJ). This document is intended for researchers, scientists, and
drug development professionals engaged in cardiovascular research and drug discovery.
Elabela has emerged as a critical regulator in embryonic development and cardiovascular
function, making its SAR a key area of investigation for therapeutic applications.

Introduction to Elabela and its Isoforms

Elabela is a peptide hormone that, despite having little sequence homology to apelin, is the
second identified endogenous ligand for the G protein-coupled apelin receptor.[1][2] It plays
crucial roles in embryonic development, particularly in cardiogenesis, and is also functional in
adult organisms, influencing cardiovascular homeostasis.[3][4][5] Elabela is initially translated
as a 54-amino acid preproprotein, which is then processed into several active isoforms,
primarily ELA-32, ELA-21, and ELA-11, named for their amino acid length.[6][7] The C-terminal
region of Elabela is highly conserved across species and is critical for its biological activity.[8][9]

Quantitative Analysis of Elabela Peptide Activity

The binding affinity and functional potency of various Elabela isoforms and related peptides
have been characterized in numerous studies. The following tables summarize the key
quantitative data from in vitro assays.

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b15607937?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC7970304/
https://pubmed.ncbi.nlm.nih.gov/32000202/
https://academic.oup.com/abbs/article/49/4/378/3061743
https://www.semanticscholar.org/paper/Elabela-APJ-axis-contributes-to-embryonic-and-in-Zhou-Zhang/00942e7f6f78bada25b845e54f394ab5adc798dd
https://academic.oup.com/abbs/article/50/3/319/4802439
https://pubmed.ncbi.nlm.nih.gov/32301550/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2023.1276488/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.630548/full
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.5b01549
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15607937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

Table 1: Binding Affinities of Elabela and Apelin
Pentid he Apelin B

. Receptor . pKi (mean £
Peptide Assay Type Ki (nM) Reference
Source SEM)
Human Left Competition
Elabela-32 ) o 9.59 + 0.08 [10][11]
Ventricle Binding
Recombinant ~ Competition
Elabela-32 o 1.343 [1]18]
Human APJ Binding
Human Left Competition
Elabela-21 _ o 8.52+0.11 [10][11]
Ventricle Binding
Recombinant ~ Competition
Elabela-21 o 4.364 [1]8]
Human APJ Binding
Recombinant ~ Competition
ELA(19-32) o 4.6 [12]
Human APJ Binding
Human Left Competition
Elabela-11 , o 7.85+0.05 [10][11]
Ventricle Binding
. Recombinant ~ Competition
Apelin-36 o 1.735 [1]8]
Human APJ Binding
) Recombinant ~ Competition
Apelin-17 o 4.651 [1][8]
Human APJ Binding
) Recombinant ~ Competition
Apelin-13 o 8.336 [1]8]
Human APJ Binding
[Pyrl]apelin- Human Left Competition
) o 8.85+0.04 [10][11]
13 Ventricle Binding

Table 2: Functional Potencies of Elabela and Apelin
Peptides
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pPEC50
Peptide Assay Type Cell Line EC50 (nM) (mean * Reference
SEM)
cAMP
Elabela-32 o CHO-K1-APJ 9.77+0.11 [10]
Inhibition
[B-arrestin
Elabela-32 _ CHO-K1-APJ  9.38+0.06 [10]
Recruitment
Receptor
Elabela-32 Internalizatio CHO-K1-APJ  9.04 +0.07 [10]
n
cAMP
Elabela-21 o CHO-K1-APJ 9.74+0.13 [10]
Inhibition
B-arrestin
Elabela-21 . CHO-K1-APJ  9.24 +0.04 [10]
Recruitment
Receptor
Elabela-21 Internalizatio CHO-K1-APJ 8.91+0.06 [10]
n
cAMP
Elabela-11 o CHO-K1-APJ 9.75+0.12 [10]
Inhibition
B-arrestin
Elabela-11 . CHO-K1-APJ  8.23+0.05 [10]
Recruitment
Receptor
Elabela-11 Internalizatio CHO-K1-APJ  8.21+0.07 [10]
n
[Pyrl]apelin- CAMP
o CHO-K1-APJ 9.92+0.11 [10]
13 Inhibition
[Pyrl]apelin- B-arrestin
_ CHO-K1-APJ  8.41 +0.05 [10]
13 Recruitment
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Receptor
Internalizatio CHO-K1-APJ 8.78 £0.06 [10]
n

[Pyrl]apelin-
13

Core Principles of Elabela's Structure-Activity
Relationship

The biological activity of Elabela peptides is intrinsically linked to their primary amino acid
sequence and length. Key findings from SAR studies are outlined below:

o C-Terminal Dominance: The C-terminal residues of Elabela are critical for both binding to the
apelin receptor and subsequent signal activation.[9][13] Alanine scanning of ELA(19-32)
revealed that the C-terminal pharmacophore is essential for its activity.[6][9]

o Peptide Length and Affinity: Longer Elabela isoforms, such as ELA-32, generally exhibit
higher binding affinity to the apelin receptor compared to shorter fragments like ELA-11.[10]
[11] This suggests that residues in the N-terminal region of the longer peptides contribute to
receptor interaction.

o Key Amino Acid Residues: Specific amino acid residues have been identified as being crucial
for Elabela's activity. For instance, His26 and Val29 in the ELA sequence are important for
binding.[12] Furthermore, an aromatic residue at the Phe31 or Pro32 position is important for
receptor activation.[12]

» Signaling Bias: Different Elabela isoforms exhibit biased agonism, preferentially activating
certain downstream signaling pathways. ELA-32 shows a strong bias towards the (3-arrestin
pathway, whereas ELA-21 has a more balanced or G-protein-biased profile.[7][8] This has
significant implications for the development of pathway-specific therapeutic agents.

 Distinct Binding Mode from Apelin: Despite sharing the same receptor, Elabela and apelin
appear to have different binding modes.[6] For example, Asp282 and Asp284 of the apelin
receptor are key for apelin binding and activity but are not involved in Elabela's activity.[6]
Docking studies suggest that Phe31 of Elabela may bind to a different pocket than Phel3 of
apelin-13.[12]
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Experimental Protocols

The following are generalized protocols for key in vitro assays used to characterize the SAR of
Elabela peptides, synthesized from methodologies reported in the literature.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki) of unlabeled Elabela peptides by
measuring their ability to compete with a radiolabeled ligand for binding to the apelin receptor.

e Membrane Preparation: Membranes are prepared from cells or tissues endogenously or
recombinantly expressing the apelin receptor (e.g., CHO-K1 cells, human left ventricle
tissue).[10][11]

e Binding Reaction: A constant concentration of radiolabeled ligand (e.g., [125I]-apelin-13) is
incubated with the receptor-containing membranes in the presence of increasing
concentrations of the unlabeled competitor Elabela peptide.

 Incubation and Separation: The reaction is incubated to allow binding to reach equilibrium.
The bound and free radioligand are then separated by rapid filtration through a glass fiber
filter.

o Quantification: The radioactivity retained on the filter, representing the bound radioligand, is
measured using a gamma counter.

o Data Analysis: The data are fitted to a one-site competition binding equation using non-linear
regression to determine the IC50 value of the competitor peptide. The Ki value is then
calculated using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This assay measures the ability of Elabela peptides to inhibit the production of cyclic AMP
(cAMP) via the Gai-coupled apelin receptor, providing a measure of their functional potency
(EC50).

o Cell Culture: CHO-K1 cells stably expressing the human apelin receptor are cultured in
appropriate media.[10]
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o Stimulation: Cells are pre-treated with a phosphodiesterase inhibitor to prevent cAMP
degradation, followed by stimulation with forskolin to increase intracellular cCAMP levels.

» Peptide Treatment: Cells are then treated with increasing concentrations of the Elabela
peptide.

o CAMP Measurement: After incubation, the intracellular cAMP concentration is measured
using a competitive immunoassay, such as a LANCE Ultra cAMP Kit.

o Data Analysis: The data are normalized to the forskolin-only control and fitted to a sigmoidal
dose-response curve to determine the EC50 value.

B-Arrestin Recruitment Assay

This assay quantifies the recruitment of 3-arrestin to the activated apelin receptor, a key step in
G-protein-independent signaling and receptor internalization.

o Assay Principle: Acommon method is the NanoBiT® system, which utilizes a split-luciferase
complementation approach.[14][15] The apelin receptor is tagged with one subunit of the
luciferase (e.g., LgBit), and B-arrestin is tagged with the other (e.g., SmBiIt).

o Cell Transfection: HEK293T cells are transiently transfected with constructs encoding the
tagged apelin receptor and B-arrestin.[14][15]

o Ligand Stimulation: The transfected cells are treated with increasing concentrations of the
Elabela peptide.

e Luminescence Measurement: Upon ligand-induced receptor activation and [3-arrestin
recruitment, the luciferase subunits come into proximity, reconstituting a functional enzyme
that generates a luminescent signal in the presence of a substrate. This signal is measured
using a luminometer.

o Data Analysis: The luminescence data are plotted against the peptide concentration and
fitted to a dose-response curve to determine the EC50 value for B-arrestin recruitment.

Signaling Pathways and Experimental Workflows
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BENGHE

The following diagrams illustrate the key signaling pathways activated by Elabela and a typical
experimental workflow for SAR studies.
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Caption: Elabela signaling through the apelin receptor.
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Caption: Experimental workflow for Elabela SAR studies.

Conclusion
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The structure-activity relationship of Elabela peptides is a rapidly evolving field with significant
therapeutic potential. The C-terminal region is undeniably crucial for activity, and different
isoforms exhibit distinct signaling biases. A thorough understanding of these relationships is
paramount for the rational design of novel, potent, and pathway-selective apelin receptor
agonists for the treatment of cardiovascular and other diseases. This guide provides a
foundational understanding of the current knowledge and methodologies in this exciting area of
research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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